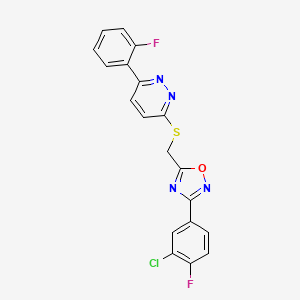

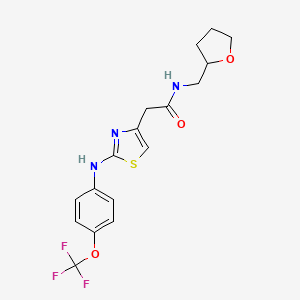

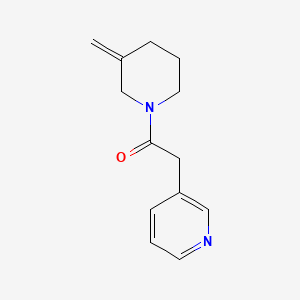

![molecular formula C26H29N5 B2517660 5-异丙基-2-甲基-3-苯基-7-(4-苯基哌嗪-1-基)吡唑并[1,5-a]嘧啶 CAS No. 899406-81-6](/img/structure/B2517660.png)

5-异丙基-2-甲基-3-苯基-7-(4-苯基哌嗪-1-基)吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-Isopropyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine" belongs to the pyrazolo[1,5-a]pyrimidine class, which has been extensively studied due to its potential biological activities. The pyrazolo[1,5-a]pyrimidine scaffold is a core structure that has been identified as a privileged structure, meaning it is a versatile template that can bind to multiple types of biological targets .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the construction of the heterocyclic core followed by various functionalization steps. In one study, the synthesis of related compounds was achieved starting from 5-amino-3-methyl-4-phenylpyrazole, which suggests that the synthesis of the compound would likely follow a similar pathway involving the construction of the pyrazolo[1,5-a]pyrimidine core and subsequent introduction of substituents at specific positions . Another approach for synthesizing a library of pyrazolo[1,5-a]pyrimidine derivatives utilized activated p-nitrophenyl esters and scavenging reagents to achieve the desired compounds in acceptable purity and yields .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring. Substituents on this core structure, such as the isopropyl, methyl, and phenyl groups, as well as the phenylpiperazine moiety, can significantly influence the compound's biological activity and binding affinity to various receptors or enzymes .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyrimidines is influenced by the presence and position of substituents on the core structure. For instance, the introduction of a longer side chain at the 4-position and substitution at the 3-position have been shown to affect the anti-inflammatory properties of these compounds . The specific reactivity of the compound would depend on the functional groups present and their positions on the heterocyclic core.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-Isopropyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine" are not detailed in the provided papers, it can be inferred that the compound's properties would be influenced by its molecular structure. The presence of various substituents would affect its solubility, melting point, and stability. The biological activity spectrum predicted using computer-aided methods for related compounds includes corticotropin-releasing hormone antagonism, cyclooxygenase inhibition, and neuroleptic, nootropic, and cardioprotector activity, which suggests that the compound may also exhibit a range of biological activities .

科学研究应用

阿尔茨海默病 (AD) 治疗

5-异丙基-2-甲基-3-苯基-7-(4-苯基哌嗪-1-基)吡唑并[1,5-a]嘧啶: 衍生物已被设计和合成作为乙酰胆碱酯酶抑制剂 (AChEIs) 用于 AD 治疗 . AChEIs 在通过提高大脑中乙酰胆碱水平来控制 AD 症状方面起着至关重要的作用。在这些衍生物中,化合物 6g 表明对 AChE 具有有效的抑制活性,使其成为开发 AD 药物的潜在先导化合物。

合成化学和药物化学

这种化合物的合成和修饰为合成化学家带来了令人兴奋的挑战。探索构效关系并优化其性质可以促进药物化学的进步。

总之,5-异丙基-2-甲基-3-苯基-7-(4-苯基哌嗪-1-基)吡唑并[1,5-a]嘧啶在从神经退行性疾病到合成化学的各个科学领域都具有前景。 研究人员应继续调查其多方面的应用,以释放其全部潜力 . 🌟

作用机制

Target of Action

The primary targets of this compound are Cyclin-Dependent Kinase 2 (CDK2) and Acetylcholinesterase (AChE) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in memory and cognition, and its inhibition is a common strategy in the treatment of Alzheimer’s disease .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It binds to the active sites of CDK2 and AChE, preventing them from performing their normal functions .

Biochemical Pathways

By inhibiting CDK2, the compound affects the cell cycle regulation pathway, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells . The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cognitive functions .

Pharmacokinetics

The effectiveness of the compound against its targets suggests it has sufficient bioavailability to exert its effects .

Result of Action

The inhibition of CDK2 can lead to significant cytotoxic activities against certain cancer cell lines, such as MCF-7 and HCT-116 . The inhibition of AChE can potentially alleviate symptoms of Alzheimer’s disease by enhancing cognitive functions .

属性

IUPAC Name |

2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5/c1-19(2)23-18-24(30-16-14-29(15-17-30)22-12-8-5-9-13-22)31-26(27-23)25(20(3)28-31)21-10-6-4-7-11-21/h4-13,18-19H,14-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUVTRFQOXPVKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

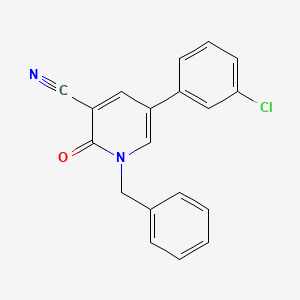

![(Z)-2-Cyano-N-(2-methylcyclohexyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2517578.png)

![N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517581.png)

![N-[(4-Fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2517585.png)

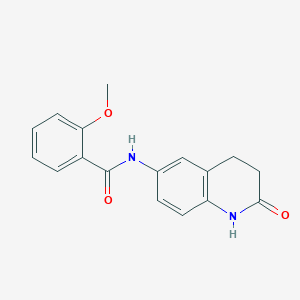

![N-mesityl-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517592.png)

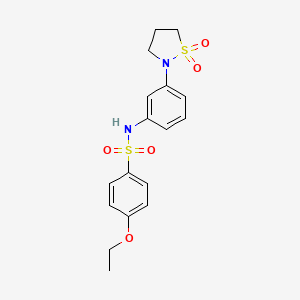

![N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2517600.png)